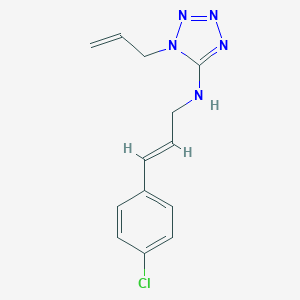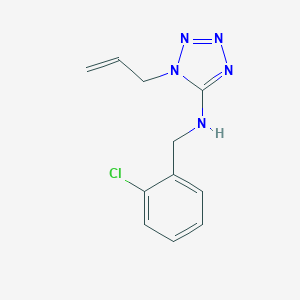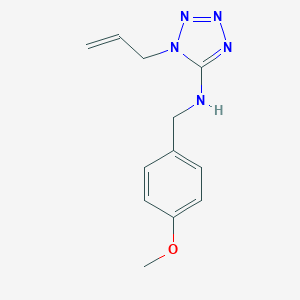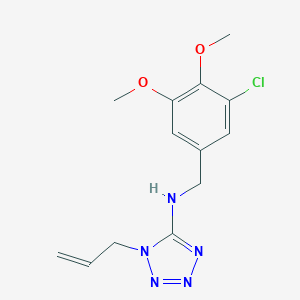![molecular formula C15H14ClN5O B276664 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine, also known as ACTA, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to induce apoptosis and inhibit angiogenesis, which are essential for the growth and survival of cancer cells. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of inflammation. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce oxidative stress and inflammation, which are associated with the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential use of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders.
Métodos De Síntesis
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine can be synthesized using various methods, including the reaction of 2-chlorobenzyl alcohol with 5-(2-furyl)-1H-tetrazole and allylamine in the presence of a base. The resulting product is purified using column chromatography to obtain pure 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine. Other methods of synthesis include the reaction of 2-chlorobenzyl alcohol with 5-(2-furyl)-1H-tetrazole and allyl isocyanate, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine |
|---|---|
Fórmula molecular |
C15H14ClN5O |
Peso molecular |
315.76 g/mol |
Nombre IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H14ClN5O/c1-2-9-21-19-15(18-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h2-8H,1,9-10H2,(H,17,19) |
Clave InChI |
DSKOLMYULFFJBZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canónico |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B276590.png)


![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)





